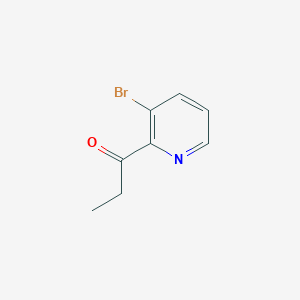
2-(propan-2-yloxy)ethane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(propan-2-yloxy)ethane-1-thiol is an organic compound with the molecular formula C5H12OS. It is a thiol, which means it contains a sulfur atom bonded to a hydrogen atom (-SH group). Thiols are known for their distinct and often unpleasant odors. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(propan-2-yloxy)ethane-1-thiol can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of an alkyl halide with a sulfur nucleophile. For example, the reaction of 2-bromoethanol with sodium hydrosulfide can yield this compound. The reaction conditions typically include a solvent such as ethanol and a temperature range of 50-70°C.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of thiourea as a nucleophile. Thiourea reacts with an alkyl halide to form an alkyl isothiourea salt intermediate, which is then hydrolyzed with an aqueous base to yield the desired thiol. This method is advantageous as it minimizes the formation of unwanted by-products.
Chemical Reactions Analysis
Types of Reactions
2-(propan-2-yloxy)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides, sulfinic acids, and sulfonic acids. For example, oxidation with hydrogen peroxide can convert the thiol to a sulfonic acid.
Reduction: Disulfides formed from the oxidation of thiols can be reduced back to thiols using reducing agents such as zinc and hydrochloric acid.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it replaces a leaving group in a molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and molecular bromine.
Reducing Agents: Zinc, hydrochloric acid, and sodium borohydride.
Solvents: Ethanol, water, and other polar solvents.
Major Products Formed
Disulfides: Formed from the oxidation of thiols.
Sulfonic Acids: Formed from further oxidation of sulfinic acids.
Substituted Products: Formed from nucleophilic substitution reactions.
Scientific Research Applications
2-(propan-2-yloxy)ethane-1-thiol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(propan-2-yloxy)ethane-1-thiol involves its thiol group, which can form covalent bonds with other molecules. This reactivity allows it to participate in various chemical reactions, including the formation of disulfides and the substitution of leaving groups. The molecular targets and pathways involved depend on the specific application and the nature of the reacting molecules.
Comparison with Similar Compounds
2-(propan-2-yloxy)ethane-1-thiol can be compared with other thiols and related compounds:
Ethanethiol: A simpler thiol with a similar structure but without the propan-2-yloxy group.
2-(ethoxy)ethane-1-thiol: Similar structure but with an ethoxy group instead of a propan-2-yloxy group.
2-(propan-2-yloxy)ethane-1-ol: Similar structure but with a hydroxyl group instead of a thiol group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and properties compared to other similar compounds.
Properties
CAS No. |
10160-70-0 |
|---|---|
Molecular Formula |
C5H12OS |
Molecular Weight |
120.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



